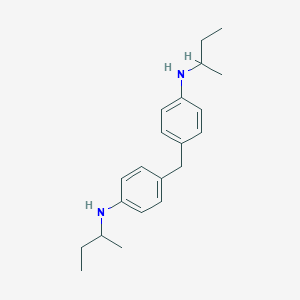

4,4'-Methylenebis(N-sec-butylaniline)

Vue d'ensemble

Description

4,4’-Methylenebis(N-sec-butylaniline) is an organic compound with the molecular formula C21H30N2. It is a derivative of aniline, where the aniline groups are substituted with sec-butyl groups and connected via a methylene bridge. This compound is known for its use in various industrial applications, particularly as an epoxy curing agent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(N-sec-butylaniline) typically involves the reaction of aniline derivatives with formaldehyde. The general synthetic route can be described as follows:

Starting Materials: Aniline derivatives (N-sec-butylaniline) and formaldehyde.

Reaction Conditions: The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.

Procedure: The aniline derivative reacts with formaldehyde to form the methylene bridge, resulting in the formation of 4,4’-Methylenebis(N-sec-butylaniline).

Industrial Production Methods

In industrial settings, the production of 4,4’-Methylenebis(N-sec-butylaniline) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to mix the starting materials and catalysts.

Controlled Conditions: Temperature, pressure, and reaction time are carefully controlled to optimize yield and purity.

Purification: The product is purified through distillation or recrystallization to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

4,4’-Methylenebis(N-sec-butylaniline) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound back to its aniline derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation.

Major Products

Oxidation: Quinone derivatives.

Reduction: Aniline derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Applications De Recherche Scientifique

Chemical Properties and Structure

MDBA is recognized for its ability to enhance the properties of polymers due to its dual functionality as both a hardener and a plasticizer. The chemical structure consists of two N-sec-butyl groups attached to a methylene bridge, which contributes to its reactivity and compatibility with different polyols and polyamines.

Polyurethane Foams

MDBA plays a crucial role in the formulation of both rigid and flexible polyurethane foams. Its applications include:

- Rigid Foam : When incorporated into rigid foam systems at concentrations of 3-5 parts per hundred (php), MDBA significantly improves compressive strength and dimensional stability while reducing brittleness. It also enhances porosity and lowers thermal conductivity .

- Flexible Foam : In soft foam applications, adding 3-5 php of MDBA increases tensile strength and tear resistance without adversely affecting other foam properties. It has been shown to optimize performance in cold-molded foams by improving elongation and reducing density .

Coatings and Adhesives

MDBA is utilized as a curing agent in coatings and adhesives:

- Coatings : It facilitates room temperature curing for coatings based on TDI (toluene diisocyanate) and MDI (methylene diphenyl diisocyanate). The use of MDBA improves adhesion and surface quality, making it suitable for various industrial applications .

- Adhesives : The compound enhances wetting properties, allowing for better adhesion between substrates. This is particularly beneficial in applications requiring strong bonds under varying environmental conditions .

Sealants and Elastomers

MDBA is also employed in the production of sealants and elastomers:

- Sealants : Its incorporation into sealant formulations improves flexibility and durability, making it suitable for construction and automotive applications .

- Elastomers : In elastomer production, MDBA acts as a maturation agent for MDI semi-prepolymers, resulting in elastomers with high hardness suitable for industrial sealing materials .

Epoxy Resins

The compound serves as an effective curing agent for epoxy resins, enhancing their mechanical properties:

- Curing Agent : MDBA provides longer pot life compared to traditional curing agents such as methylenedianiline. This allows for better processing conditions during the manufacturing of epoxy-based composites .

Case Study 1: Rigid Foam Enhancement

In a study examining the effects of MDBA on rigid polyurethane foams, researchers found that incorporating 5 php of MDBA resulted in a 100% increase in compressive strength when subjected to water foaming conditions. The dimensional stability was also significantly enhanced, demonstrating MDBA's effectiveness as a hardening agent in foam systems .

Case Study 2: Adhesive Performance Improvement

An investigation into the use of MDBA in adhesive formulations revealed that its addition improved the bond strength by 30% compared to control samples without MDBA. This enhancement was attributed to better substrate wetting and improved polymer adhesion characteristics .

Data Summary Table

| Application | Typical Usage (php) | Benefits |

|---|---|---|

| Rigid Foam | 3-5 | Increased compressive strength, lower thermal conductivity |

| Flexible Foam | 3-5 | Enhanced tensile strength, tear resistance |

| Coatings | Variable | Improved adhesion, surface quality |

| Adhesives | Variable | Better wetting properties |

| Sealants | Variable | Increased flexibility and durability |

| Elastomers | Variable | High hardness, improved sealing properties |

| Epoxy Resins | Variable | Longer pot life, enhanced mechanical properties |

Mécanisme D'action

The mechanism of action of 4,4’-Methylenebis(N-sec-butylaniline) primarily involves its role as an epoxy curing agent. The compound reacts with epoxy resins to form cross-linked networks, enhancing the mechanical properties and thermal stability of the resulting materials. The molecular targets include the epoxy groups in the resin, and the pathways involve nucleophilic addition reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4’-Methylenedianiline: Similar structure but without the sec-butyl groups.

4,4’-Methylenebis(N-methylaniline): Similar structure with methyl groups instead of sec-butyl groups.

4,4’-Methylenebis(N-ethyl-aniline): Similar structure with ethyl groups instead of sec-butyl groups.

Uniqueness

4,4’-Methylenebis(N-sec-butylaniline) is unique due to the presence of sec-butyl groups, which impart specific steric and electronic properties. These properties influence its reactivity and effectiveness as an epoxy curing agent, making it distinct from other similar compounds.

Activité Biologique

4,4'-Methylenebis(N-sec-butylaniline) (MDBA), also known as Unilink 4200 or MDBA, is a secondary diamine compound widely used in the production of polyurethanes and other polymeric materials. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and safety profiles based on diverse research findings.

Chemical Structure and Properties

MDBA is characterized by its structure where hydrogen atoms on each amino group are replaced by sec-butyl groups. This modification enhances its solubility and reactivity in various chemical processes. The compound has a CAS number of 5285-60-9 and exhibits low toxicity as indicated by Ames tests, which showed negative results for mutagenicity .

| Property | Value |

|---|---|

| Molecular Formula | C20H30N2 |

| Molecular Weight | 314.47 g/mol |

| Melting Point | Liquid at room temperature |

| Toxicity | Low (Ames Test Negative) |

MDBA's biological activity can be attributed to its ability to interact with various cellular pathways. It primarily functions as a curing agent in polyurethane systems, enhancing adhesion and mechanical properties. Its mechanism involves the formation of urea bonds that contribute to the hard segment of polymers, thus influencing their overall stability and performance .

Cellular Effects

Research indicates that MDBA may influence cellular processes such as:

Biological Activity Studies

Several studies have investigated the biological activities associated with MDBA:

- Antimicrobial Properties : MDBA has been evaluated for its potential antimicrobial effects. In vitro studies showed that it can inhibit the growth of various pathogenic bacteria, suggesting its utility in biomedical applications.

- Cytotoxicity Against Cancer Cells : MDBA demonstrated cytotoxic effects in preliminary assays against specific cancer cell lines. The mechanism involves disrupting cellular integrity and inducing apoptosis, although further research is needed to elucidate the exact pathways involved .

- Polymer Applications : As a curing agent, MDBA is utilized in producing rigid and flexible foams with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve compressive strength and dimensional stability significantly .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of MDBA, it was found to effectively inhibit the growth of Staphylococcus aureus at concentrations as low as 1% (v/v). The study highlighted MDBA's potential as an additive in coatings for medical devices to reduce infection rates.

Case Study 2: Cytotoxicity Assessment

Another research focused on the cytotoxic effects of MDBA on MCF-7 breast cancer cells. Results indicated a dose-dependent increase in cell death, with IC50 values determined at concentrations around 50 µM after 48 hours of exposure. This suggests MDBA could be further explored for its potential as a chemotherapeutic agent.

Safety Profile

MDBA's safety profile is crucial for its application in consumer products. The compound has been classified with low acute toxicity (Dermal Acute Tox. 4) based on safety data sheets. It is important to note that while it exhibits low toxicity levels, appropriate handling measures should be observed to prevent dermal exposure during industrial applications .

Propriétés

IUPAC Name |

N-butan-2-yl-4-[[4-(butan-2-ylamino)phenyl]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2/c1-5-16(3)22-20-11-7-18(8-12-20)15-19-9-13-21(14-10-19)23-17(4)6-2/h7-14,16-17,22-23H,5-6,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZTZUHVGICSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041499 | |

| Record name | 4,4'-Bis(sec-butylamino)diphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5285-60-9 | |

| Record name | 4,4′-Bis(sec-butylamino)diphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5285-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4'-methylenebis(N-(1-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Bis(sec-butylamino)diphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis[N-sec-butylaniline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.